molecular formula C9H13ClN2 B8144202 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B8144202
M. Wt: 184.66 g/mol
InChI Key: YOUDLLVSHDOEQG-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine is a substituted pyridine derivative featuring a 4-chloropyridin-2-yl moiety attached to a 2-methylpropylamine group. Its dihydrochloride salt (C₉H₁₅Cl₃N₂, molecular weight 257.59 g/mol) is commonly utilized in research due to enhanced solubility and stability . The chlorine atom at the 4-position of the pyridine ring contributes to electronic modulation, while the branched alkylamine chain may influence steric interactions in biological or synthetic applications. This compound is cataloged under BD01315025 by BLDpharm, with a purity of 98% .

Properties

IUPAC Name

1-(4-chloropyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-6(2)9(11)8-5-7(10)3-4-12-8/h3-6,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUDLLVSHDOEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 4-chloropyridine with 2-methylpropan-1-amine under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, followed by nucleophilic substitution on the 4-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves:

  • Reactants : 4-chloropyridine and 2-methylpropan-1-amine.
  • Conditions : Utilization of bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it versatile for chemical modifications.

Biology

In biological research, this compound is investigated for its role as a ligand in biochemical assays. Its interaction with biological targets can provide insights into cellular mechanisms and pathways.

Medicine

The compound has garnered attention for its pharmacological properties , particularly:

  • Monoamine Transporter Inhibition : It inhibits vesicular monoamine transporters, potentially increasing neurotransmitter levels such as dopamine and serotonin in synaptic clefts, which may enhance mood and cognitive function.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives may exhibit antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The chloropyridine moiety contributes to this activity by disrupting bacterial cell membranes.

Industry

In industrial applications, this compound is explored for the development of agrochemicals and other specialty chemicals. Its unique reactivity can be harnessed to create effective pesticides or herbicides.

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Efficacy : Studies have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus.
  • Cytotoxicity Assessment : In vitro studies suggest selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
  • Analgesic Activity : Similar compounds have demonstrated significant pain relief comparable to established analgesics.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various chloropyridine derivatives, including this compound. Results indicated notable activity against Staphylococcus aureus, hypothesized to involve disruption of bacterial cell wall integrity.

Cytotoxicity Assessment

In vitro assessments revealed that this compound displayed selective cytotoxicity against cancer cell lines while sparing normal mammalian cells, suggesting potential for anticancer applications.

Analgesic Activity

Research indicated that compounds similar to this one exhibited significant analgesic effects in animal models, comparable to established pain relievers like diclofenac.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes References
1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride C₉H₁₅Cl₃N₂ 257.59 4-Cl-pyridin-2-yl, 2-methylpropylamine High purity (98%), salt form for stability
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₅ClFN 203.69 4-F-phenyl, 2-methylpropylamine Fluorine substitution enhances lipophilicity
(R/S)-1-(3,5-Difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride C₉H₁₄Cl₂F₂N₂ 259.13 3,5-diF-pyridin-4-yl, chiral centers Enantiomers with potential for chiral drug design
2-(4-Chlorophenyl)propan-2-amine HCl C₉H₁₃Cl₂N 206.09* 4-Cl-phenyl, tert-amine Tertiary amine structure alters reactivity
1-(2,4-Difluorophenyl)-2-methylpropan-1-amine C₁₀H₁₃F₂N 185.22 2,4-diF-phenyl Enhanced metabolic stability via fluorine
1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride C₈H₁₄ClNO 175.66 Furan-2-yl, 2-methylpropylamine Oxygen heterocycle impacts solubility
1-(3-Methoxyphenyl)-2-methylpropan-1-amine C₁₁H₁₇NO 179.26 3-MeO-phenyl Methoxy group modulates electron density

*Calculated based on molecular formula.

Analysis of Substituent Effects

  • Chlorine’s larger atomic radius may improve hydrophobic interactions in biological systems. Difluorinated pyridines (e.g., 3,5-diF-pyridin-4-yl in ) balance electronic effects and metabolic stability, often reducing oxidative degradation.
  • Amine Branching :

    • Primary amines (e.g., target compound) are more nucleophilic than tertiary amines (e.g., 2-(4-chlorophenyl)propan-2-amine ), influencing reactivity in coupling reactions.
  • Heterocyclic vs. Phenyl Groups :

    • Pyridine (target compound) and furan () rings differ in aromaticity and basicity. Pyridine’s nitrogen enables hydrogen bonding, whereas furan’s oxygen may alter solubility and π-π stacking.
  • Chiral Centers :

    • Enantiomeric forms (e.g., ) highlight the importance of stereochemistry in drug efficacy and selectivity.

Biological Activity

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine, also known as a pyridine derivative, has garnered attention in the pharmaceutical field due to its potential biological activities. This compound is characterized by a chloropyridine moiety, which is known to enhance pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C9H15ClN
  • Molecular Weight : 171.68 g/mol
  • CAS Number : 2703757-05-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Key mechanisms include:

  • Monoamine Transporter Inhibition : This compound exhibits significant inhibitory effects on vesicular monoamine transporters (VMATs), which are crucial for the storage and release of neurotransmitters such as dopamine and serotonin. Inhibition of VMAT can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various bacterial strains, including Gram-positive bacteria. The chloropyridine group is known to contribute to enhanced antibacterial activity by disrupting bacterial cell membranes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and MRSA
VMAT InhibitionIncreased neurotransmitter release
CytotoxicityLow cytotoxicity in primary mammalian cell lines
Analgesic PotentialSignificant analgesic activity in preclinical models

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various chloropyridine derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it displayed selective cytotoxicity with minimal effects on normal mammalian cells, suggesting a favorable therapeutic index for potential anticancer applications .
  • Analgesic Activity : Research focusing on analgesic properties revealed that compounds similar to this compound exhibited significant pain relief in animal models, comparable to established analgesics like diclofenac. The analgesic effect was associated with modulation of pain pathways involving COX inhibition .

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